molecular formula C17H15FN4OS2 B2985144 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894007-84-2

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2985144
CAS No.: 894007-84-2
M. Wt: 374.45
InChI Key: ASCZCOCQNCYDMZ-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from 2,4-dimethylthiazole, the compound is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Pyridazine ring synthesis: The pyridazine ring is formed through the reaction of appropriate precursors under specific conditions such as heating with a catalyst.

    Thioether formation: The thiazole and pyridazine rings are linked via a thioether bond, often using thiol reagents and coupling agents.

    Acetamide formation:

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or aromatic rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, palladium on carbon (Pd/C) for hydrogenation.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-6-4-3-5-12(13)18/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCOCQNCYDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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